molecular formula C12H19NS B12106400 2-(Methylsulfanyl)-N-pentylaniline

2-(Methylsulfanyl)-N-pentylaniline

Cat. No.: B12106400
M. Wt: 209.35 g/mol
InChI Key: MNJAYNKQSVSWOP-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)-N-pentylaniline: is an organic compound that belongs to the class of aniline derivatives It features a methylsulfanyl group attached to the second carbon of the benzene ring and a pentyl group attached to the nitrogen atom of the aniline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylsulfanyl)-N-pentylaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-N-pentylaniline with sodium methylsulfide. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Methylsulfanyl)-N-pentylaniline undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxide or sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can be employed for reduction reactions.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry: 2-(Methylsulfanyl)-N-pentylaniline is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways involving sulfur-containing compounds.

Industry: In the agrochemical industry, this compound can be used as a precursor for the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-(Methylsulfanyl)-N-pentylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pentyl group attached to the nitrogen atom may also contribute to the compound’s overall lipophilicity, affecting its distribution and activity within biological systems.

Comparison with Similar Compounds

  • 2-(Methylthio)aniline
  • N-pentylaniline
  • 2-(Methylsulfanyl)benzoic acid

Comparison: Compared to 2-(Methylthio)aniline, 2-(Methylsulfanyl)-N-pentylaniline has an additional pentyl group attached to the nitrogen atom, which may enhance its lipophilicity and alter its chemical reactivity. N-pentylaniline lacks the methylsulfanyl group, making it less versatile in terms of chemical modifications. 2-(Methylsulfanyl)benzoic acid, on the other hand, has a carboxylic acid group instead of an amine, leading to different chemical properties and applications.

Uniqueness: The presence of both the methylsulfanyl and pentyl groups in this compound provides a unique combination of properties that can be exploited in various chemical and biological applications. Its ability to undergo diverse chemical reactions and its potential as an intermediate in the synthesis of complex molecules make it a valuable compound in research and industry.

Properties

Molecular Formula

C12H19NS

Molecular Weight

209.35 g/mol

IUPAC Name

2-methylsulfanyl-N-pentylaniline

InChI

InChI=1S/C12H19NS/c1-3-4-7-10-13-11-8-5-6-9-12(11)14-2/h5-6,8-9,13H,3-4,7,10H2,1-2H3

InChI Key

MNJAYNKQSVSWOP-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=CC=CC=C1SC

Origin of Product

United States

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